Epilachnene

Description

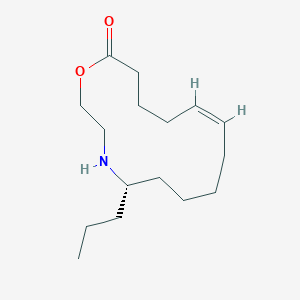

Structure

2D Structure

3D Structure

Properties

CAS No. |

147363-82-4 |

|---|---|

Molecular Formula |

C16H29NO2 |

Molecular Weight |

267.41 g/mol |

IUPAC Name |

(5S,10Z)-5-propyl-1-oxa-4-azacyclopentadec-10-en-15-one |

InChI |

InChI=1S/C16H29NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5,15,17H,2,4,6-14H2,1H3/b5-3-/t15-/m0/s1 |

InChI Key |

QDPAWHWSRVALOP-QTLSWZBMSA-N |

SMILES |

CCCC1CCCCC=CCCCC(=O)OCCN1 |

Isomeric SMILES |

CCC[C@H]1CCCC/C=C\CCCC(=O)OCCN1 |

Canonical SMILES |

CCCC1CCCCC=CCCCC(=O)OCCN1 |

Synonyms |

11-propyl-12-azacyclotetradec-5-ene-14-olide epilachnene |

Origin of Product |

United States |

Natural Occurrence and Biological Context of Epilachnene

Identification in Specific Organisms

The principal source of epilachnene is the Mexican bean beetle, Epilachna varivestis. researchgate.net This herbivorous ladybird beetle produces this compound as the major component of its defensive secretion during the pupal stage. nih.gov Alongside this compound, a related compound, epilachnadiene, is also present in the secretion of E. varivestis. nih.govresearchgate.net

While other species within the subfamily Epilachninae produce similar defensive chemicals, the composition can vary significantly. For instance, the squash beetle, Epilachna borealis, produces a highly complex mixture of over one hundred macrocyclic polyamines, but not this compound. nih.govbioone.org Similarly, the 24-pointed ladybird beetle, Subcoccinella vigintiquatuorpunctata, which is also in the tribe Epilachnini, secretes a mix of dimeric, 30-membered macrocycles. nih.govresearchgate.net Interestingly, while S. vigintiquatuorpunctata appears to use the same biosynthetic building blocks as E. varivestis, their alkaloid mixtures have no overlapping constituents, and this compound is notably absent from the secretions of S. vigintiquatuorpunctata. nih.gov

Table 1: Occurrence of this compound in Selected Coccinellidae Species

| Species | Common Name | Tribe | This compound Presence | Primary Defensive Alkaloids |

|---|---|---|---|---|

| Epilachna varivestis | Mexican Bean Beetle | Epilachnini | Present | This compound, Epilachnadiene nih.gov |

| Epilachna borealis | Squash Beetle | Epilachnini | Absent | Complex library of polyazamacrolides (PAMLs) nih.gov |

In the species that produce it, this compound is localized within a specialized chemical defense system present during the vulnerable pupal stage. The pupae of beetles in the genus Epilachna are distinguished by a dense covering of tiny glandular hairs. nih.govbioone.org Each hair consists of a short stalk topped with a spherical secretory droplet. nih.gov

This fluid is the defensive secretion, and in Epilachna varivestis, it is primarily composed of this compound. nih.govresearchgate.net The secretion acts as a potent chemical deterrent against predators. researchgate.netbioone.org When predators, such as ants, come into contact with these droplets, they are quickly repelled. nih.gov The natural configuration of the compound produced by the beetle is (S)-epilachnene. researchgate.net

Biogeographical Distribution of this compound-Producing Species

The primary producer of this compound, Epilachna varivestis (the Mexican bean beetle), is native to southern North America. Its range has expanded due to agricultural practices.

The broader tribe Epilachnini, to which this compound-producing beetles belong, is distributed globally, with representative species found in Asia, Africa, the Americas, and the Australian region. hokudai.ac.jpiita.orgnih.gov Phylogenetic studies that analyzed numerous species from these regions suggest that the common ancestor of the Epilachnini tribe likely originated in Africa. hokudai.ac.jpnih.gov While the genus Epilachna is widespread, the production of this compound itself has been specifically identified in E. varivestis. Other species in the genus, found across different continents, utilize different, though related, chemical defenses. For example, Epilachna chrysomelina and Epilachna elaterii are distributed across Europe, Africa, and Asia. cabidigitallibrary.orgcabidigitallibrary.org

Table 2: Biogeographical Distribution of Key Species

| Species | Common Name | Native / Primary Regions | Notes |

|---|---|---|---|

| Epilachna varivestis | Mexican Bean Beetle | North America | The primary identified source of this compound. researchgate.net |

| Epilachna borealis | Squash Beetle | North America | Does not produce this compound but produces related compounds. nih.govbioone.org |

| Epilachna chrysomelina | 12-spotted Melon Beetle | Europe, Africa, Asia cabidigitallibrary.org | Demonstrates the wide distribution of the Epilachna genus. |

| Epilachna elaterii | 12-spotted Melon Beetle | Europe, Africa, Asia cabidigitallibrary.org | Demonstrates the wide distribution of the Epilachna genus. |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Adaline |

| Coccinelline |

| Epilachnadiene |

| This compound |

| Ethanolamine (B43304) |

| Oleic acid |

| Phosphatidyl-ethanol-amine |

| Polyazamacrolides (PAMLs) |

| Serine |

Biosynthetic Pathways and Mechanistic Elucidation of Epilachnene

Precursor Identification and Incorporation Studies

The elucidation of the epilachnene biosynthetic pathway began with feeding studies using isotopically labeled precursors to trace their incorporation into the final alkaloid structure. These experiments, conducted on the larvae of E. varivestis, definitively established the origins of the entire carbon and nitrogen skeleton of the molecule. pnas.orgpnas.org

Initial structural analysis of this compound suggested that its long carbon chain might originate from a fatty acid. pnas.org This hypothesis was tested using feeding experiments with deuterium-labeled oleic acid. pnas.orgfrontiersin.org Analysis of the this compound produced by beetles fed this diet was performed using Gas Chromatography-Mass Spectrometry (GC/MS) and Gas Chromatography-Infrared Spectroscopy (GC/IR). pnas.orgpnas.org The results demonstrated that the labeled oleic acid was indeed incorporated into the this compound structure. pnas.org A key finding from these studies was that oleic acid loses four carbon atoms from its carboxyl end during the biosynthetic process, meaning a C18 fatty acid is shortened to a C14 unit before or during its incorporation into the final macrocycle. pnas.orgpnas.orgfrontiersin.org Further labeling experiments helped to specify that the C-15 methylene (B1212753) group of oleic acid is involved in the eventual carbon-nitrogen bond formation. researchgate.net

The ethanolamine (B43304) portion of the this compound macrocycle was hypothesized to derive from the amino acid serine. pnas.org To confirm this, parallel feeding studies were conducted using both deuterium-labeled (²H-labeled) L-serine and doubly-labeled L-serine containing both ¹³C and ¹⁵N isotopes. pnas.orguliege.be The analytical results showed clear and efficient incorporation of these labeled precursors into the this compound molecule. frontiersin.org The incorporation of the ¹⁵N label specifically confirmed that L-serine is the source of the nitrogen atom in the azamacrolide ring. pnas.orgpnas.org Together, these studies provided conclusive evidence that this compound is the product of a hybrid biosynthetic pathway that combines a fatty acid and an amino acid. pnas.org

| Labeled Precursor | Isotope(s) Used | Analytical Method | Conclusion | Reference |

|---|---|---|---|---|

| Oleic Acid | ²H (Deuterium) | GC/MS, GC/IR | Forms the C14 carbon backbone after losing four carbons from the carboxyl end. | pnas.orgpnas.orgfrontiersin.org |

| L-Serine | ²H (Deuterium) | GC/MS | Incorporated into the ethanolamine moiety of the macrocycle. | pnas.orgpnas.org |

| L-Serine | ¹³C and ¹⁵N | GC/MS | Confirms serine as the source of both carbon and the single nitrogen atom in the ring. | pnas.orgpnas.org |

Proposed Biosynthetic Intermediates and Reaction Steps

While the primary precursors are known, the exact intermediates and the sequence of reactions remain partially speculative. pnas.orgcapes.gov.br The foundational research noted that the specific mechanism for the carbon-nitrogen bond formation between the two precursor moieties had yet to be established. pnas.orgpnas.orgresearchgate.net However, a logical pathway can be proposed based on the identified precursors and the final structure of this compound.

The proposed pathway likely involves the following key transformations:

Fatty Acid Activation and Shortening : Oleic acid is likely first activated to its coenzyme A (CoA) ester. This activated form then undergoes two successive cycles of β-oxidation, a standard metabolic process for shortening fatty acids. Each cycle removes a two-carbon unit, leading to the loss of four carbons from the original C18 chain and resulting in a C14 fatty acyl-CoA intermediate.

Amino Acid Decarboxylation : L-serine undergoes enzymatic decarboxylation to yield ethanolamine, providing the C2N unit for the macrocycle.

Amide Bond Formation : The C14 fatty acid intermediate (likely as its CoA ester) and the ethanolamine molecule are joined via the formation of an amide bond. This reaction links the carboxyl group of the fatty acid to the amino group of ethanolamine, creating a linear hydroxy-amide intermediate.

Macrolactonization : The final step is an intramolecular cyclization. The hydroxyl group at the end of the ethanolamine moiety attacks the activated carboxyl group of the fatty acid chain, displacing the CoA and forming an ester linkage. This reaction closes the ring, yielding the 15-membered azamacrolide structure of this compound.

Enzymatic Systems Involved in this compound Production

The specific enzymes that catalyze the biosynthesis of this compound in E. varivestis have not been isolated or characterized. zin.ru However, based on the proposed pathway, the classes of enzymes required can be inferred. The process would necessitate a suite of enzymes capable of fatty acid modification, amino acid decarboxylation, amide bond formation, and macrolactonization.

Hypothetical enzymatic machinery includes:

β-oxidation system : This would involve standard fatty acid metabolism enzymes such as acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases to shorten the oleic acid chain.

Serine Decarboxylase : An enzyme to specifically remove the carboxyl group from L-serine to produce ethanolamine.

N-Acyltransferase : An enzyme would be required to catalyze the formation of the amide bond between the fatty acyl-CoA intermediate and ethanolamine.

Thioesterase/Macrolactone Synthetase : A specialized enzyme is needed to facilitate the final ring-closing lactonization step, which is often a challenging chemical transformation.

While general detoxification enzymes like cytochrome P450s and glutathione-S-transferases (GSTs) are known to be involved in metabolizing xenobiotics and secondary metabolites in insects, their specific role, if any, in the de novo synthesis of this compound is unknown. frontiersin.orgmdpi.commdpi.com

Ecological and Evolutionary Dimensions of Epilachnene

Role in Chemical Defense Strategies

Chemical defense is a vital survival mechanism in the insect world, providing protection against a wide array of antagonists. annualreviews.org Epilachnene is a cornerstone of the chemical defensive arsenal (B13267) for certain beetles, particularly in the genus Epilachna. eje.cz It is primarily found in the pupal stage of species like the Mexican bean beetle, Epilachna varivestis, where it is a major component of the secretion from glandular hairs. oup.comnih.gov This vulnerable, immobile stage of life relies heavily on such chemical deterrents to fend off attackers. oup.com

The primary defensive role of this compound and its related alkaloids is to render the insect unpalatable or toxic to predators. eje.cz When disturbed, beetles like Epilachna varivestis can "reflex bleed," releasing hemolymph laden with defensive compounds. nih.gov While adult E. varivestis rely on a mixture of homotropane and other alkaloids to deter predators like spiders and ants nih.govresearchgate.net, the pupal defense is centered on the azamacrolide family, with this compound as the principal constituent. oup.comnih.gov

Research has demonstrated the effectiveness of these chemical defenses. In laboratory bioassays, alkaloid extracts from the adult ladybird beetle Epilachna paenulata proved to be a significant deterrent to ants. eje.cz Similarly, studies involving wolf spiders showed that adult beetles were better protected than the larval and pupal stages, which possess a different composition of defensive alkaloids. eje.cz The secretion containing this compound and structurally similar compounds in other ladybird pupae is known to be a potent defense against predatory ants, which exhibit pronounced cleaning behavior after contact. pnas.org

Beyond general predation, this compound exhibits specific bioactivity against other insects, a property termed anti-insectan activity. researchgate.netcolorado.edu This has been confirmed through targeted laboratory experiments. In one key study, both the naturally occurring (S) enantiomer and its synthetic (R) counterpart showed significant deterrent effects in feeding bioassays.

The predaceous ladybird beetle, Harmonia axyridis, was less likely to consume food items treated with this compound. researchgate.net Furthermore, the compound proved to be a topical irritant to the American cockroach, Periplaneta americana, causing preening and other avoidance behaviors upon contact. researchgate.net This demonstrates that this compound functions not only as a taste or poison deterrent but also as a contact irritant, broadening its defensive capabilities against a range of insect adversaries. researchgate.netmpg.de

Table 1: Bioactivity of this compound Against Specific Insect Species This table summarizes the observed defensive effects of this compound on select insect species as documented in scientific literature.

| Target Organism | Species Name | Type of Bioassay | Observed Effect | Reference |

| Asian Lady Beetle | Harmonia axyridis | Feeding Deterrence | Both (R) and (S) enantiomers deterred feeding. | researchgate.net |

| American Cockroach | Periplaneta americana | Topical Irritancy | Both enantiomers induced irritant behaviors (e.g., preening). | researchgate.net |

| Predatory Ants | Crematogaster lineolata | Contact Repellency | Secretions containing similar alkaloids elicited cleaning and avoidance. | pnas.org |

Co-evolutionary Dynamics with Predators and Herbivores

The development of potent chemical defenses like this compound is a classic example of a co-evolutionary arms race. nih.govuliege.be In this dynamic, prey species evolve defensive traits in response to pressure from predators, while predators, in turn, may evolve resistance or tolerance to these defenses. nih.govnih.gov The production of this compound by Epilachna pupae provides a significant survival advantage, selecting for the persistence of this trait. oup.com Predators that are effectively deterred are less likely to prey on these pupae, while those that can overcome this chemical barrier gain access to a food source, driving a reciprocal evolutionary pressure. biotaxa.org

This dynamic is not limited to predators. As herbivorous insects, Epilachna beetles exist in a three-way interaction between their host plants, their own chemical defenses, and their predators. The beetles' ability to synthesize their own defenses de novo (from basic dietary precursors) means they are not dependent on sequestering toxins from their host plants. schweizerbart.de This allows them to feed on a variety of plants while maintaining a consistent and effective chemical shield, decoupling their defensive capabilities from the chemistry of their immediate food source. This evolutionary strategy influences which plants they can colonize and how they interact with the specialized predators that may be associated with those plants. uliege.be

Influence of Dietary Factors on this compound Production

The synthesis of defensive alkaloids is an energetically costly process, and its efficiency can be directly linked to the quantity and quality of the insect's diet. colorado.edu While this compound is produced endogenously (autogenously) and not directly taken from host plants schweizerbart.de, its biosynthesis depends entirely on precursors obtained from the diet.

Scientific investigations have successfully identified the specific building blocks for this compound in E. varivestis. The entire carbon-nitrogen skeleton of the molecule is derived from two common dietary components: oleic acid, an 18-carbon fatty acid, and the amino acid L-serine. pnas.orgnih.gov Isotopic labeling studies confirmed that the beetle modifies oleic acid, shortening its carbon chain, and combines it with serine to construct the complex azamacrolide ring structure. pnas.org

Therefore, the availability and quality of these dietary precursors in the host plant can influence the beetle's capacity to produce its defensive compounds. eje.cz Research on other ladybird beetles has shown that both food quantity and the quality of the prey (for predatory species) can significantly impact the levels of autogenously produced alkaloids. eje.czeje.cz For herbivorous species like E. varivestis, variations in the fatty acid and protein content of their host plants could lead to intraspecific differences in chemical defense levels, potentially making some individuals or populations more vulnerable to predation.

Chemotaxonomic Implications within Insect Families

Chemotaxonomy utilizes the chemical constituents of organisms as characters for classification and understanding evolutionary relationships. The defensive alkaloids of ladybird beetles (family Coccinellidae) are chemically diverse and have proven to be valuable chemotaxonomic markers. 9vom.in The discovery of this compound and its related compounds has significant implications in this field.

This compound belongs to a class of compounds called azamacrolides, which were identified as a novel group of alkaloids from the pupal secretion of E. varivestis. oup.comnih.gov This specific class of compound is not found in all life stages; the adults of E. varivestis produce a different defensive cocktail dominated by piperidine (B6355638) and homotropane alkaloids like euphococcinine. nih.govschweizerbart.de Furthermore, other species within the same subfamily (Epilachninae) exhibit distinct alkaloid profiles. For example, Epilachna paenulata produces a mixture of piperidine, homotropane, and pyrrolidine (B122466) alkaloids in its adult stage, but not the azamacrolides characteristic of E. varivestis pupae. researchgate.net

This variation in chemical profiles—differing between species, and even between the life stages of a single species—provides a chemical fingerprint that can help delineate evolutionary lineages within the Coccinellidae family. 9vom.innih.gov The unique presence of azamacrolides in E. varivestis pupae, for instance, is a distinct trait that separates it chemically from many other ladybirds. oup.com

Synthetic Chemistry Approaches to Epilachnene

Total Synthesis Strategies

The total synthesis of epilachnene has been achieved through several routes, with a primary focus on the efficient and stereocontrolled formation of its 15-membered macrocyclic lactone structure. Key challenges in its synthesis include the construction of the long aliphatic chain, the introduction of the chiral center, and the crucial ring-closing step.

Methodologies for Macrocycle Formation

The formation of the large, 15-membered ring of this compound is the cornerstone of its total synthesis. Various macrolactonization and macrolactamization strategies have been explored to achieve this transformation efficiently. Early synthetic approaches often relied on classical methods that involve the activation of a linear hydroxy acid precursor to facilitate intramolecular esterification.

More contemporary and powerful methods have since been applied. One of the most significant advancements has been the use of macrolactonization techniques under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. Methods such as the Yamaguchi and Corey-Nicolaou macrolactonizations have been standard in the synthesis of large-ring lactones and are applicable to the synthesis of the this compound scaffold. For instance, the synthesis of a homologue, 9-propyl-10-azacyclododecan-12-olide, was achieved through a reductive amination followed by lactonization, demonstrating a viable pathway for forming the aza-lactone core. researchgate.net

However, the most impactful methodology for the macrocyclization step in recent this compound syntheses has been the ring-closing metathesis (RCM) reaction.

Stereoselective Synthesis of this compound Enantiomers

Natural this compound possesses a specific stereochemistry, and the synthesis of its individual enantiomers is crucial for studying its biological activity. The absolute configuration of naturally occurring polyazamacrolides from Epilachna borealis has been determined to be (R) at all stereogenic centers. researchgate.net Similarly, studies on macrocycles from Subcoccinella vigintiquatuorpunctata established an all-S absolute configuration by comparing derivatives of the natural material with enantiomerically pure synthetic samples. pnas.orgpnas.org

Synthetic strategies have been developed to produce enantiomerically pure this compound. One approach involves the use of chiral pool starting materials, where a readily available chiral molecule is elaborated into the target structure. For example, enantiomerically pure amino acids have been used as starting materials to prepare macrocyclic lactonic alkaloids related to this compound. researchgate.net Another strategy involves asymmetric synthesis, where chirality is introduced using a chiral reagent or catalyst. For instance, the synthesis of (S)-(+)-Epilachnene has been approached through the deracemization of a racemic ketone intermediate using enzymatic methods. jst.go.jp This highlights the power of biocatalysis in accessing specific enantiomers of key synthetic precursors.

Application of Ring-Closing Metathesis in this compound Synthesis

Ring-closing metathesis (RCM) has emerged as a highly effective and strategic reaction for the synthesis of macrocycles, including this compound. mit.edu This method utilizes transition metal catalysts, typically based on ruthenium (Ru), molybdenum (Mo), or tungsten (W), to form a new double bond and close the ring from a linear diene precursor. A significant advantage of RCM is its functional group tolerance, which often simplifies the synthetic route by reducing the need for protecting groups. mit.edu

A key challenge in the RCM approach to this compound is controlling the geometry of the newly formed double bond. Early syntheses using common Ru-based catalysts often resulted in a mixture of E and Z isomers, with the undesired E-isomer predominating. researchgate.net To overcome this, significant research has focused on developing catalysts that provide high Z-selectivity.

Recent breakthroughs have introduced Mo- and W-based monoaryloxide pyrrolide (MAP) complexes that catalyze the RCM of this compound's diene precursor with high Z-selectivity. Current time information in Bangalore, IN. These reactions are efficient, often proceeding to completion at room temperature within a few hours. Current time information in Bangalore, IN. The choice between Mo and W catalysts can be crucial; Mo catalysts generally show higher activity but may lead to some isomerization of the Z-alkene product, while W catalysts offer lower activity but superior kinetic Z-selectivity. Current time information in Bangalore, IN. This methodology has successfully been applied to the gram-scale synthesis of this compound with Z-selectivity as high as 91%. mit.edu

| Catalyst Type | Precursor | Selectivity (Z:E) | Yield | Reference |

| Mo-based MAP (Adamantylimido) | Diene 3 | 91:9 | 70% | mit.edu |

| W-based MAP (Arylimido) | Diene 3 | 91:9 | 82% | mit.edu |

| Ru-based (Grubbs' 2nd Gen) | Diene 3 | 25:75 | - | researchgate.net |

Synthesis of this compound Analogues and Derivatives

To understand structure-activity relationships and explore new biological functions, chemists have designed and synthesized a variety of this compound analogues and derivatives. These modifications include altering the ring size, changing the alkyl side chain, and building larger, oligomeric structures.

Design and Preparation of Structural Variants

The synthesis of structural variants of this compound often follows similar strategies to the total synthesis of the natural product itself, but with modified building blocks. For example, the synthesis of homologues like (±)-9-propyl-10-azacyclododecan-12-olide, a minor component from the same insect, has been reported. researchgate.netresearchgate.netsemanticscholar.org This synthesis demonstrates that the core synthetic route can be adapted to produce related structures with different ring sizes and side chains.

The general approach to these analogues involves the synthesis of a linear precursor with the desired structural modifications, followed by a macrocyclization step. The flexibility of methods like RCM allows for the cyclization of various diene precursors, enabling access to a library of analogues with diverse ring architectures and substituent patterns. researchgate.net

Oligomerization and Polyazamacrolide Synthesis

The defensive secretions of Epilachna species are often complex mixtures containing not only monomeric azamacrolides like this compound but also larger polyazamacrolides (PAMLs), which are oligomers of similar building blocks. pnas.orgpnas.org For example, the secretion of E. borealis contains a combinatorial library of PAMLs derived from the oligomerization of three different (ω-1)-(2-hydroxyethylamino)alkanoic acids. pnas.orgpnas.org This natural diversity has inspired synthetic efforts to create non-natural PAMLs and study the oligomerization process.

The synthetic strategy for these complex molecules involves a stepwise approach:

Monomer Synthesis: Preparation of the corresponding (ω-1)-(2-hydroxyethylamino)alkanoic acid building blocks. researchgate.netnih.gov

Oligomerization: Controlled coupling of the monomeric units to form a linear oligomer of a specific length (e.g., a trimer). researchgate.netnih.gov

Macrolactonization: Cyclization of the linear oligomer to form the final large-ring polyazamacrolide. researchgate.netnih.gov

This approach has been successfully used to synthesize analogues of PAML 681, a 42-membered macrocyclic trimer. researchgate.netnih.gov These studies have also investigated the factors influencing the rearrangement rates of these large rings, finding that substitution patterns near the nitrogen atom and the size of intermediate rings play a significant role. nih.gov The ability to control the degree of oligomerization synthetically allows for the creation of macrocycles with rings containing up to 98 atoms. researchgate.net

Novel Synthetic Methodologies Inspired by this compound Structure

The unique structural characteristics of this compound, a macrocyclic azamacrolide, have presented significant challenges to synthetic chemists. These challenges, particularly the stereoselective construction of the macrocyclic ring and the installation of the desired (Z)-alkene geometry, have spurred the development of innovative synthetic strategies. These methodologies not only enabled the successful synthesis of this compound and its analogues but also contributed to the broader field of macrocycle synthesis. This section details some of the novel synthetic approaches that have been inspired by the pursuit of this intriguing natural product.

Ring-Closing Alkyne Metathesis (RCAM) and Subsequent Reduction

One of the early and highly effective strategies for the stereoselective synthesis of this compound involves a two-step sequence of ring-closing alkyne metathesis (RCAM) followed by a partial reduction of the resulting cycloalkyne. acs.orgfigshare.com This approach circumvents the often-problematic lack of stereoselectivity in direct ring-closing metathesis (RCM) of dienes, which frequently yields mixtures of (E)- and (Z)-isomers. acs.orgfigshare.com

The key macrocyclization is achieved through the metathesis of a diyne precursor. This reaction has been successfully carried out using well-defined alkylidyne complexes, such as tungsten-based catalysts, or in-situ generated catalysts from precursors like molybdenum hexacarbonyl and a phenol. acs.orgfigshare.com The tungsten alkylidyne complex, in particular, has demonstrated good tolerance for various functional groups within the substrate. acs.orgfigshare.com

Following the successful formation of the macrocyclic alkyne, a stereoselective reduction is performed to furnish the desired (Z)-alkene. Lindlar hydrogenation is a commonly employed method for this transformation, providing the target macrocycle with excellent stereoselectivity. acs.orgfigshare.com This RCAM-reduction strategy has been successfully applied to the synthesis of this compound and its homologue, homothis compound. acs.orgfigshare.com

Table 1: Catalyst Systems for Ring-Closing Alkyne Metathesis in Azamacrolide Synthesis

| Catalyst System | Diyne Precursor for | Resulting Macrocycle | Key Features | Reference(s) |

| Tungsten Alkylidyne Complex | This compound | Cycloalkyne intermediate | High efficiency, tolerant to polar functional groups. | acs.orgfigshare.com |

| Mo(CO)₆ and p-chlorophenol | This compound | Cycloalkyne intermediate | In-situ generated catalyst system. | acs.orgfigshare.com |

Z-Selective Ring-Closing Metathesis (RCM)

More recently, significant advancements in catalyst design have led to the development of highly Z-selective ring-closing metathesis (RCM) reactions. This has provided a more direct route to macrocycles like this compound, avoiding the need for a post-cyclization reduction step. Molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) complexes have emerged as powerful catalysts for this purpose. nih.gov

These catalyst systems have demonstrated remarkable efficiency and selectivity in the formation of macrocyclic disubstituted (Z)-alkenes. nih.gov For the synthesis of this compound, a 15-membered ring, these catalysts can achieve high Z-selectivity. nih.gov An important finding in the application of these catalysts is the complementary nature of the molybdenum and tungsten variants. The molybdenum catalysts generally exhibit higher activity but can sometimes lead to post-RCM isomerization, which erodes the Z-selectivity. In contrast, the tungsten-based catalysts, while less active, tend to better preserve the kinetic Z-selectivity. nih.gov The reaction time is also a critical parameter to control to maintain high stereoselectivity. nih.gov

The utility of these Z-selective RCM catalysts has been showcased in the gram-scale synthesis of this compound and other complex macrocyclic natural products, highlighting the practical applicability of this methodology. nih.gov

Table 2: Z-Selective RCM for the Synthesis of this compound

| Catalyst Type | Ring Size | Z-Selectivity | Key Features | Reference(s) |

| Mo-based MAP Complex | 15-membered | High | High activity, potential for isomerization. | nih.gov |

| W-based MAP Complex | 15-membered | up to 91% | Lower activity, better preservation of Z-selectivity. | nih.gov |

Asymmetric Synthesis via Thermodynamically Controlled Deracemization

An entirely different and innovative approach to the asymmetric synthesis of (R)-(−)-epilachnene, the antipode of the natural product, utilizes a thermodynamically controlled deracemization of a key building block. oup.com This method focuses on establishing the crucial stereocenter early in the synthetic sequence.

The synthesis commences with the deracemization of racemic 2-allylcyclohexanone. oup.com This process is significantly influenced by the choice of solvent and has been optimized to produce the (R)-isomer in high enantiomeric excess. oup.com This enantiomerically enriched ketone then serves as a chiral precursor for the subsequent steps.

The synthesis proceeds through a series of transformations, including a Baeyer-Villiger oxidation, to ultimately construct the macrocyclic framework of (R)-(−)-epilachnene. oup.com This strategy showcases the power of asymmetric catalysis in providing access to specific enantiomers of complex natural products and represents a departure from the more common macrocyclization-focused approaches.

Macrolactonization Strategies

While ring-closing metathesis has been a dominant strategy, classical macrolactonization reactions have also been employed in the synthesis of this compound and other azamacrolides. acs.org These methods involve the intramolecular esterification of a seco-acid precursor to form the macrocyclic lactone.

Various reagents have been developed to promote efficient macrolactonization, even for the formation of large rings. acs.org The success of these reactions often depends on factors such as the choice of activating agent, the concentration of the substrate (high dilution conditions are typically required to favor intramolecular cyclization over intermolecular polymerization), and the inherent conformational preferences of the seco-acid. The synthesis of (S)-epilachnene has been noted as a successful application of such macrolactonization methodologies. acs.org

Mechanistic Investigations of Epilachnene S Biological Activity

Target Organism Specificity and Spectrum of Activity

Epilachnene demonstrates a notable spectrum of anti-insectan activity, functioning primarily as a deterrent and irritant. thieme-connect.de Its protective effects are not limited to a single type of predator but extend across different insect orders, showcasing the broad efficacy typical of many ladybird defensive alkaloids. nottingham.ac.ukfrontiersin.org

Research has documented its activity against several species:

Predaceous Beetles: this compound acts as a potent feeding deterrent against the predaceous lady beetle, Harmonia axyridis. thieme-connect.de This is ecologically significant as H. axyridis can be a predator of other coccinellids. oup.com

Cockroaches: In topical application tests, this compound proved to be an effective irritant to the American cockroach, Periplaneta americana. thieme-connect.denottingham.ac.uk

Ants: The defensive secretions containing this compound have been shown to be a deterrent to ants, which are common predators of insect pupae. researchgate.netresearchgate.net

Defensive compounds like this compound are often not highly target-specific, which is advantageous for an organism facing a diverse range of potential predators. frontiersin.org The bitter taste and toxicity associated with ladybird alkaloids serve as a general warning and defense mechanism. nottingham.ac.ukresearchgate.net

| Target Organism | Scientific Name | Observed Biological Effect | Reference |

|---|---|---|---|

| Multicolored Asian Lady Beetle | Harmonia axyridis | Feeding Deterrent / Antifeedant | thieme-connect.deoup.com |

| American Cockroach | Periplaneta americana | Topical Irritant | thieme-connect.denottingham.ac.uk |

| Ants | Formicidae (general) | Deterrent | researchgate.netresearchgate.net |

Elucidation of Biochemical Targets and Pathways in Affected Organisms

While the precise molecular target of this compound has not been definitively elucidated, the known effects of other insecticidal and defensive alkaloids provide a strong framework for its likely mechanism of action. Many alkaloids produced by plants and insects are neurotoxic, interfering with the normal function of the predator's nervous system. nottingham.ac.ukfrontiersin.org

Recent studies on alkaloids from other ladybird species suggest that nicotinic acetylcholine (B1216132) receptors (nAChRs) are a primary target. researchgate.net These receptors are critical ligand-gated ion channels in the insect central nervous system. nottingham.ac.uk Alkaloids from the invasive ladybird Harmonia axyridis have been shown to act as antagonists at insect nAChRs, and this potent activity on a vital receptor explains their toxicity and deterrent effects. nottingham.ac.ukresearchgate.net Given that this compound is also a defensive alkaloid from a coccinellid, it is highly plausible that it shares this mechanism, acting as an antagonist or modulator of nAChRs or other critical neuroreceptors in its target organisms.

Other potential neurotoxic targets for insecticidal compounds include GABA (gamma-aminobutyric acid) receptors and octopamine (B1677172) receptors, which also play essential roles in insect neurotransmission. mdpi.com For example, some essential oil components act as positive allosteric modulators of insect GABA receptors, while others interfere with the octopaminergic system. mdpi.com The deterrent and irritant effects of this compound are consistent with action at a neuronal receptor that triggers an aversive sensory pathway.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological function. For this compound, a key investigation has been the comparison of its natural stereoisomer with its synthetic enantiomer. The natural compound isolated from Epilachna varivestis pupae is (S)-epilachnene. researchgate.net

In a pivotal study, both the natural (S)-epilachnene and its synthetically produced (R)-epilachnene enantiomer were tested for biological activity. The results showed that both enantiomers were effective deterrents in feeding bioassays with the lady beetle Harmonia axyridis and were also both active as topical irritants against the cockroach Periplaneta americana. thieme-connect.de

| Compound | Natural Configuration | Activity vs. Harmonia axyridis | Activity vs. Periplaneta americana | Reference |

|---|---|---|---|---|

| (S)-Epilachnene | Yes | Deterrent | Irritant | researchgate.netthieme-connect.de |

| (R)-Epilachnene | No | Deterrent | Irritant | thieme-connect.de |

Chemoreception and Behavioral Responses Induced by this compound

The biological activity of this compound is manifested through distinct behavioral responses in predators, which are initiated by the process of chemoreception. researchgate.netnottingham.ac.uk Chemoreception is the physiological process of responding to chemical stimuli, primarily through the senses of taste (gustation) and smell (olfaction). ucl.ac.uk

The primary behavioral responses induced by this compound are:

Feeding Deterrence: When a predator like Harmonia axyridis attempts to feed on a pupa, it makes contact with the this compound-laced secretion. oup.com The compound is detected by gustatory receptors (Grs) located in the insect's mouthparts or tarsi. nih.govasbmb.org Insect Grs are a diverse family of receptors responsible for detecting non-volatile chemicals, including sugars and bitter or toxic compounds. mdpi.comnih.gov Alkaloids are typically perceived as bitter and unpalatable. researchgate.net Upon binding this compound, these gustatory neurons are activated, triggering an aversive neural pathway that results in the cessation of feeding and avoidance of the food source. pnas.org

Topical Irritancy: The irritant effect observed in cockroaches when this compound is applied to the body surface is also a chemosensory response. thieme-connect.de This suggests that contact chemoreceptors are not restricted to the mouthparts and can trigger a general irritant or cleaning behavior when a potentially harmful substance is detected on the cuticle.

In essence, this compound functions as a highly effective defensive agent by activating the predator's own sensory systems against it. The detection of this bitter and likely neurotoxic alkaloid by chemoreceptors provides a strong negative stimulus, teaching the predator to avoid such prey and thus ensuring the survival of the Epilachna pupa.

Analytical Methodologies for Epilachnene Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of epilachnene from complex biological extracts, which often contain a mixture of various alkaloids and other metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound and other ladybug alkaloids. In the study of defensive alkaloids from ladybird beetles, including those from the genus Epilachna, GC-MS is frequently employed for the identification of individual components within the defensive secretions. nih.gov

The process typically involves the extraction of alkaloids from the insects using a suitable solvent, followed by direct injection into the GC-MS system. The gas chromatograph separates the different compounds in the mixture based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to known standards or spectral libraries. For instance, in the analysis of alkaloids from Epilachna varivestis and Epilachna borealis, mass spectrometry was crucial for the characterization of novel pyrrolidinoöxazolidine alkaloids, which are structurally related to this compound. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Insect Alkaloids

| Parameter | Value/Setting |

| Column Type | HP-5MS (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 50°C, ramped to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

This table represents typical parameters and may be optimized for specific analyses of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of ladybug alkaloids, particularly for compounds that may not be suitable for GC due to thermal instability or low volatility. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

While specific HPLC methods for the routine quantification of this compound are not extensively detailed in readily available literature, the technique has been successfully applied to separate and quantify other ladybug alkaloids. nottingham.ac.uk For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifying agent such as formic acid or trifluoroacetic acid to improve peak shape. Detection is typically achieved using a diode array detector (DAD) or a mass spectrometer (LC-MS). The use of HPLC would be particularly advantageous for quantifying the amount of this compound in extracts from different life stages of the beetle, as has been done for other coccinellid alkaloids. researchgate.net

Table 2: General HPLC Parameters for Ladybug Alkaloid Analysis

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV (Diode Array Detector) at 210-400 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10-20 µL |

These parameters are illustrative and would require optimization for the specific analysis of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules, including alkaloids. NMR provides detailed information about the carbon-hydrogen framework of a molecule. For the structural determination of novel alkaloids, including those from ladybird beetles, various NMR experiments are conducted.

These experiments include:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), which protons are attached to which carbons (HSQC), and longer-range correlations between protons and carbons (HMBC), allowing for the complete assembly of the molecular structure.

The characterization of alkaloids from Epilachna species has relied on such spectrometric investigations to establish their complex structures. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded in an IR spectrum. For this compound, which has the chemical formula C₁₆H₂₉NO₂, IR spectroscopy would be used to identify the presence of key functional groups such as C-H bonds (alkane), C=O (carbonyl, likely an ester or lactone), and C-N bonds (amine or amide functionality within the macrolide ring). The presence of a carbonyl group is a characteristic feature of many azamacrolide alkaloids.

Isotopic Labeling and Tracing Techniques for Biosynthetic Studies

Isotopic labeling is a crucial technique for investigating the biosynthetic pathways of natural products like this compound. This method involves feeding the organism with precursors that have been enriched with a stable isotope, such as ¹³C or ¹⁵N. The labeled precursors are then incorporated into the target molecule through the organism's metabolic pathways.

A key study on the biosynthesis of this compound demonstrated its formation from oleic acid and serine using isotopic labeling experiments. semanticscholar.org By analyzing the resulting this compound using mass spectrometry and NMR spectroscopy, researchers can determine the position of the isotopes within the molecule. This information allows for the precise mapping of how the precursor molecules are assembled to form the final alkaloid structure. Such studies are fundamental to understanding the enzymatic machinery responsible for the production of these defensive compounds in ladybird beetles. nih.gov

Table 3: Common Isotopically Labeled Precursors for Alkaloid Biosynthesis Studies

| Labeled Precursor | Isotope | Purpose |

| [1-¹³C]Acetate | ¹³C | To trace the incorporation of acetate units in polyketide biosynthesis. |

| [¹⁵N]Amino Acids (e.g., Serine) | ¹⁵N | To identify the nitrogen source in the alkaloid structure. |

| U-¹³C-Fatty Acids (e.g., Oleic Acid) | ¹³C | To determine the incorporation of the entire carbon skeleton of a fatty acid. |

Advanced Analytical Platforms for Comprehensive Profiling of this compound

The comprehensive characterization and quantification of this compound, a unique polycyclic alkaloid, necessitates the use of advanced analytical platforms. These platforms often involve the coupling, or "hyphenation," of high-resolution separation techniques with powerful spectroscopic detection methods. nih.govomicsonline.org This approach is crucial for analyzing complex biological matrices where this compound may be present in trace amounts alongside a multitude of other compounds. The integration of these technologies provides a multi-dimensional dataset, enabling not only the unambiguous identification and quantification of the target analyte but also the potential discovery of related metabolites and isomers.

Advanced analytical strategies for a comprehensive profiling of a natural product alkaloid like this compound would typically integrate chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy. The goal is to obtain a complete chemical picture, including structure, purity, concentration, and the profile of related compounds within a sample. springernature.comscilit.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), stands as a cornerstone for the sensitive and selective analysis of natural products like this compound. researchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems provide the initial separation of this compound from the sample matrix based on its physicochemical properties, such as polarity. omicsonline.org

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Advanced ionization techniques, such as electrospray ionization (ESI), would be suitable for a polar molecule like this compound, converting the neutral molecules into gas-phase ions. These ions are then separated based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can determine the elemental composition of this compound with high accuracy, which is a critical step in its initial identification. mdpi.com

Tandem MS (MS/MS) further enhances structural elucidation. In this technique, a specific ion corresponding to this compound (the precursor ion) is selected and fragmented. The resulting pattern of product ions is characteristic of the molecule's structure and can be used as a highly specific fingerprint for both identification and quantification, even in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For alkaloids that are volatile or can be made volatile through a chemical derivatization process, gas chromatography-mass spectrometry (GC-MS) is a powerful alternative. nih.gov The sample is vaporized and separated in a gaseous mobile phase. GC often provides very high chromatographic resolution. As the separated components elute from the GC column, they are introduced into the mass spectrometer for detection. researchgate.net GC-MS is a well-established method for the analysis of various types of alkaloids and would be suitable for profiling this compound if its volatility allows for this technique. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

The hyphenation of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy represents one of the most powerful tools for the definitive structure elucidation of novel compounds from complex mixtures. researchgate.net While MS provides information about molecular weight and fragmentation, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.orglibretexts.org

In an LC-NMR setup, the HPLC system separates the components of a mixture, and the eluent flows through a specialized NMR flow cell. researchgate.net This allows for the acquisition of NMR data (such as ¹H NMR and 2D NMR spectra) for the separated compounds, including this compound. This technique is invaluable for unambiguously determining the structure of new natural products and for distinguishing between isomers that might be indistinguishable by mass spectrometry alone. researchgate.net

The table below summarizes the hypothetical application of these advanced platforms for the comprehensive analysis of this compound.

Table 1: Advanced Analytical Platforms for this compound Profiling

| Platform | Principle | Application for this compound Analysis | Data Generated |

|---|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. omicsonline.orgnih.gov | Ideal for detecting and quantifying trace amounts of this compound in biological extracts. Allows for structural confirmation through fragmentation patterns. | Retention time, precursor ion m/z, product ion spectra (fingerprint), accurate mass for elemental composition. |

| GC-MS | Separates volatile compounds using gas chromatography, followed by detection with mass spectrometry. nih.gov | Applicable if this compound is sufficiently volatile or can be derivatized. Useful for metabolic profiling and purity assessment. | Retention time, mass spectrum providing molecular weight and fragmentation patterns. |

| LC-NMR | Couples liquid chromatography with NMR spectroscopy for online separation and structure elucidation. researchgate.net | Definitive structural confirmation of this compound without the need for prior isolation. Can distinguish between closely related isomers. | ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC) for the separated compound. |

By integrating these multi-modal analytical platforms, researchers can achieve a comprehensive chemical profile of this compound. This detailed characterization is fundamental for understanding its biological role and for any future applications.

Potential Research Applications and Future Directions for Epilachnene

Epilachnene, a defensive azamacrolide alkaloid produced by certain beetles, presents a fascinating subject for future scientific exploration. Its unique structure and biological activity open up numerous avenues for research with potential applications in agriculture, medicine, and biotechnology. The following sections outline key areas where future research on this compound could yield significant advancements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.